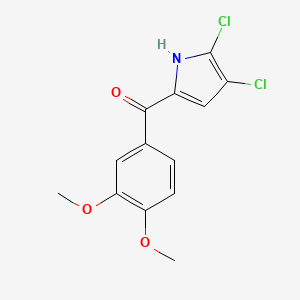
(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone is a chemical compound that features a pyrrole ring substituted with two chlorine atoms and a methanone group attached to a dimethoxyphenyl ring
准备方法
The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
化学反应分析
(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammatory disorders due to its bioactive properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
相似化合物的比较
(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone can be compared with other similar compounds such as:
(3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone: This compound has a similar structure but with a different phenyl substitution, which may result in different biological activities.
(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone: The presence of a methyl group on the pyrrole ring can influence the compound’s reactivity and interaction with biological targets.
属性
CAS 编号 |
50372-74-2 |
|---|---|
分子式 |
C13H11Cl2NO3 |
分子量 |
300.13 g/mol |
IUPAC 名称 |
(4,5-dichloro-1H-pyrrol-2-yl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H11Cl2NO3/c1-18-10-4-3-7(5-11(10)19-2)12(17)9-6-8(14)13(15)16-9/h3-6,16H,1-2H3 |
InChI 键 |
RTQBQAQPHWORTG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(N2)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



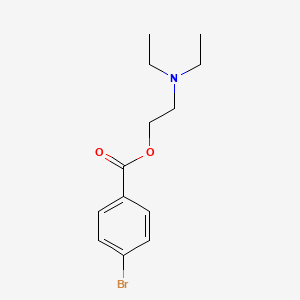

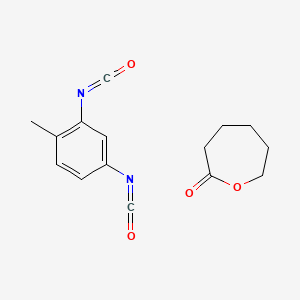
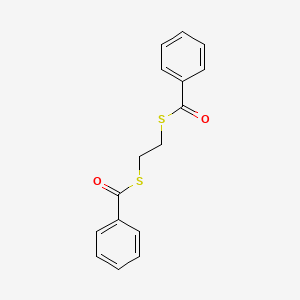
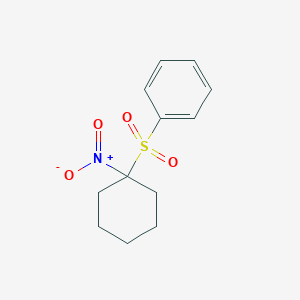

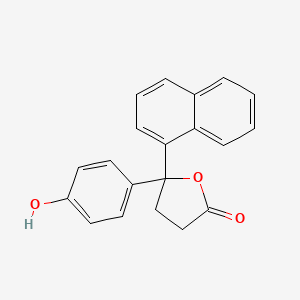

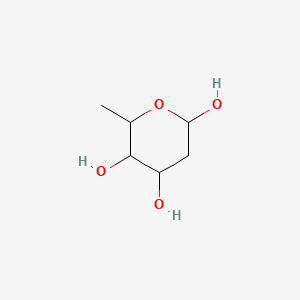
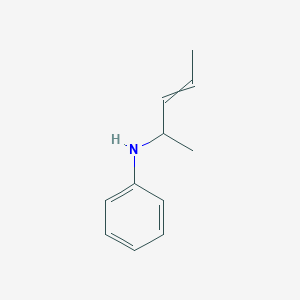

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)

